molecular formula C5HBr2FIN B14771059 2,6-Dibromo-3-fluoro-4-iodopyridine

2,6-Dibromo-3-fluoro-4-iodopyridine

Cat. No.: B14771059
M. Wt: 380.78 g/mol
InChI Key: QGDYFQRMXSIEIJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluoro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of multiple halogen atoms in this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 6 positions. Iodination can then be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6-Dibromo-3-fluoro-4-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Serves as a precursor for bioactive compounds in medicinal chemistry.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluoro-4-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding affinity to molecular targets. The exact pathways involved can vary based on the specific biological or chemical context .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-iodopyridine
  • 3-Fluoro-4-iodopyridine
  • 2,4-Dibromo-3-iodopyridine

Comparison: 2,6-Dibromo-3-fluoro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5HBr2FIN

Molecular Weight

380.78 g/mol

IUPAC Name

2,6-dibromo-3-fluoro-4-iodopyridine

InChI

InChI=1S/C5HBr2FIN/c6-3-1-2(9)4(8)5(7)10-3/h1H

InChI Key

QGDYFQRMXSIEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)F)I

Origin of Product

United States

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